molecular formula C18H30O6 B029558 2,3-Dinor-6-oxoprostaglandin F1alpha CAS No. 64700-71-6

2,3-Dinor-6-oxoprostaglandin F1alpha

Cat. No.: B029558
CAS No.: 64700-71-6
M. Wt: 342.4 g/mol
InChI Key: DNKGWNLXBRCUCF-NLOSNHEGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is primarily synthesized for research purposes rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dinor-6-oxoprostaglandin F1alpha undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions depend on the desired modification of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxo derivatives, while reduction could result in various hydroxy derivatives .

Mechanism of Action

The mechanism of action of 2,3-Dinor-6-oxoprostaglandin F1alpha involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in the prostaglandin signaling pathways, influencing various physiological processes . The exact molecular targets and pathways are still under investigation.

Properties

IUPAC Name

5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGWNLXBRCUCF-NLOSNHEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314213
Record name 2,3-Dinor-6-keto-PGF1α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64700-71-6
Record name 2,3-Dinor-6-keto-PGF1α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64700-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dinor-6-ketoprostaglandin F1alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dinor-6-keto-PGF1α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dinor-6-oxoprostaglandin F1alpha
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dinor-6-oxoprostaglandin F1alpha
Reactant of Route 2
2,3-Dinor-6-oxoprostaglandin F1alpha
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2,3-Dinor-6-oxoprostaglandin F1alpha
Reactant of Route 4
2,3-Dinor-6-oxoprostaglandin F1alpha
Reactant of Route 5
2,3-Dinor-6-oxoprostaglandin F1alpha
Reactant of Route 6
2,3-Dinor-6-oxoprostaglandin F1alpha

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